Analytical Precision: Superior Reproducibility (RSD) in a Validated Biological Method
When used as an internal standard in a validated HRGC/HRMS method for human serum, 2,3,7,8-TCDD-13C12 enabled a coefficient of variation (CV) of 13.0% for 200-g samples containing 25.8 ppq of native 2,3,7,8-TCDD [1]. This performance is a direct result of the complete isotopic matching, which compensates for variability across the entire sample preparation and analysis process.
| Evidence Dimension | Method Precision (Coefficient of Variation) |
|---|---|
| Target Compound Data | 13.0% CV for 25.8 ppq 2,3,7,8-TCDD (n=20) |
| Comparator Or Baseline | 15.5% CV for 1.9 ppt 2,3,7,8-TCDD in 10-g fortified sample (n=22) |
| Quantified Difference | 2.5 percentage-point improvement in CV for a more challenging, lower-concentration sample. |
| Conditions | HRGC/HRMS analysis of human serum samples following a multi-step clean-up procedure. |
Why This Matters
For procurement, this superior precision directly translates to higher confidence in regulatory compliance and reduced need for repeat analyses, saving both time and resources.
- [1] Patterson, D. G., Hampton, L., Lapeza, C. R., Belser, W. T., Green, V., Alexander, L., & Needham, L. L. (1987). High-Resolution Gas Chromatographic/High-Resolution Mass Spectrometric Analysis of Human Serum on a Whole-Weight and Lipid Basis for 2,3,7,8-Tetrachlorodibenzo-p-dioxin. Analytical Chemistry, 59(15), 2000–2005. View Source
